![molecular formula C18H17F3N6O2 B2739332 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone CAS No. 1060204-66-1](/img/structure/B2739332.png)
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a useful research compound. Its molecular formula is C18H17F3N6O2 and its molecular weight is 406.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone represents a novel class of biologically active molecules with potential therapeutic applications. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Structural Overview
The compound features a piperazine ring substituted with a triazolopyridazine moiety and a trifluoromethylphenoxy group. The structural complexity suggests diverse interactions with biological targets, which may contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of triazolopyridazine exhibit significant antimicrobial properties. For instance, compounds related to the triazolopyridazine structure have shown efficacy against Cryptosporidium parvum, with EC50 values as low as 0.17 μM in vitro . The activity is attributed to the ability of these compounds to disrupt cellular processes in pathogens.
Anticancer Properties
Several studies have evaluated the anticancer potential of triazolo derivatives. A related compound demonstrated potent inhibition of cancer cell lines such as A549 and MCF-7, with IC50 values ranging from 0.98 to 1.28 μM . The mechanism involves interference with c-Met signaling pathways, leading to apoptosis in cancer cells.
Cardiovascular Effects
Despite promising antimicrobial and anticancer activities, concerns regarding cardiotoxicity have been raised due to the inhibition of the hERG ion channel at higher concentrations . This necessitates careful evaluation of the therapeutic window for potential clinical applications.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolopyridazine derivatives. Modifications in the heteroaryl head group and substituents on the piperazine ring can significantly influence potency and selectivity against various biological targets. For example, alterations in lipophilicity and basicity were found to affect binding affinity to the hERG channel .
Case Studies
Study | Compound | Target | EC50/IC50 Values | Notes |
---|---|---|---|---|
Study 1 | SLU-2633 | C. parvum | 0.17 μM | Effective in vivo models |
Study 2 | Compound 17l | A549 | IC50 = 0.98 μM | Induces apoptosis via c-Met signaling |
Study 3 | Compound 1 | hERG | IC50 = 10 μM | Potential cardiotoxicity observed |
属性
IUPAC Name |
1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O2/c19-18(20,21)13-2-1-3-14(10-13)29-11-17(28)26-8-6-25(7-9-26)16-5-4-15-23-22-12-27(15)24-16/h1-5,10,12H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWHVANYOGXHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。